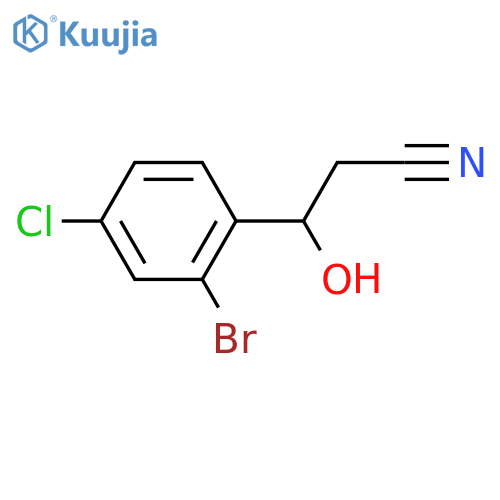

Cas no 1506674-68-5 (3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile)

1506674-68-5 structure

商品名:3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile

3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-4-chloro-β-hydroxybenzenepropanenitrile

- 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile

- EN300-1910269

- 1506674-68-5

- AKOS020166669

-

- インチ: 1S/C9H7BrClNO/c10-8-5-6(11)1-2-7(8)9(13)3-4-12/h1-2,5,9,13H,3H2

- InChIKey: OZYLGLVTLWFXKL-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC(=CC=1Br)Cl)(O)CC#N

計算された属性

- せいみつぶんしりょう: 258.93995g/mol

- どういたいしつりょう: 258.93995g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1910269-2.5g |

3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile |

1506674-68-5 | 2.5g |

$1089.0 | 2023-09-18 | ||

| Enamine | EN300-1910269-10.0g |

3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile |

1506674-68-5 | 10g |

$3376.0 | 2023-06-01 | ||

| Enamine | EN300-1910269-1g |

3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile |

1506674-68-5 | 1g |

$557.0 | 2023-09-18 | ||

| Enamine | EN300-1910269-5g |

3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile |

1506674-68-5 | 5g |

$1614.0 | 2023-09-18 | ||

| Enamine | EN300-1910269-0.05g |

3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile |

1506674-68-5 | 0.05g |

$468.0 | 2023-09-18 | ||

| Enamine | EN300-1910269-0.5g |

3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile |

1506674-68-5 | 0.5g |

$535.0 | 2023-09-18 | ||

| Enamine | EN300-1910269-5.0g |

3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile |

1506674-68-5 | 5g |

$2277.0 | 2023-06-01 | ||

| Enamine | EN300-1910269-10g |

3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile |

1506674-68-5 | 10g |

$2393.0 | 2023-09-18 | ||

| Enamine | EN300-1910269-0.1g |

3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile |

1506674-68-5 | 0.1g |

$490.0 | 2023-09-18 | ||

| Enamine | EN300-1910269-1.0g |

3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile |

1506674-68-5 | 1g |

$785.0 | 2023-06-01 |

3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile 関連文献

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

1506674-68-5 (3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile) 関連製品

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 124-83-4((1R,3S)-Camphoric Acid)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

推奨される供給者

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量